

Spectroscopic and Physicochemical Characterization of 2-Acetamidopyridine-5-boronic acid pinacol ester

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Compound of Interest

Compound Name: 2-Acetamidopyridine-5-boronic acid pinacol ester

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and physicochemical properties of **2-Acetamidopyridine-5-boronic acid pinacol ester**. The information is intended to support researchers in drug discovery and development by providing key data for the characterization and utilization of this important chemical building block.

Compound Overview

2-Acetamidopyridine-5-boronic acid pinacol ester, with the CAS number 904326-87-0, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.^{[1][2]} Its structure incorporates a pyridine ring, an acetamido group, and a boronic acid pinacol ester, making it a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamidopyridine-5-boronic acid pinacol ester** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₉ BN ₂ O ₃	[3][4]
Molecular Weight	262.11 g/mol	[4]
CAS Number	904326-87-0	[3][4]
Appearance	White to off-white solid	[4]
Melting Point	130-134 °C	[3][4]
Boiling Point	444.4 ± 30.0 °C (Predicted)	[4]
Density	1.11 ± 0.1 g/cm ³ (Predicted)	[4]

Spectroscopic Data

The following sections provide predicted and expected spectroscopic data for **2-Acetamidopyridine-5-boronic acid pinacol ester** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on the known spectrum of the parent amine, 2-Aminopyridine-5-boronic acid pinacol ester, and the expected influence of the N-acetylation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.6	d	1H	H-6 (Pyridine)
~8.1	dd	1H	H-4 (Pyridine)
~7.9	d	1H	H-3 (Pyridine)
~2.2	s	3H	-C(O)CH ₃
~1.3	s	12H	-C(CH ₃) ₄ (Pinacol)
~8.2	br s	1H	-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~169	C=O (Amide)
~152	C-2 (Pyridine)
~148	C-6 (Pyridine)
~138	C-4 (Pyridine)
~118	C-3 (Pyridine)
~84	C (Pinacol)
~25	C(O)CH ₃
~24	C(CH ₃) ₄ (Pinacol)
C-5 (Pyridine)	Signal may be broad or unobserved due to quadrupolar relaxation of the adjacent boron atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-Acetamidopyridine-5-boronic acid pinacol**

ester are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3300	Medium	N-H Stretch (Amide)
~3050	Weak	C-H Stretch (Aromatic)
~2980	Medium	C-H Stretch (Aliphatic)
~1680	Strong	C=O Stretch (Amide I)
~1590, 1470	Medium	C=C and C=N Stretch (Pyridine ring)
~1540	Medium	N-H Bend (Amide II)
~1360	Strong	B-O Stretch
~1140	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Acetamidopyridine-5-boronic acid pinacol ester**, the expected molecular ion peak in an electrospray ionization (ESI) mass spectrum would be:

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
263.15	[M+H] ⁺
285.13	[M+Na] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Acetamidopyridine-5-boronic acid pinacol ester** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
 - Set the relaxation delay to at least 1 second.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

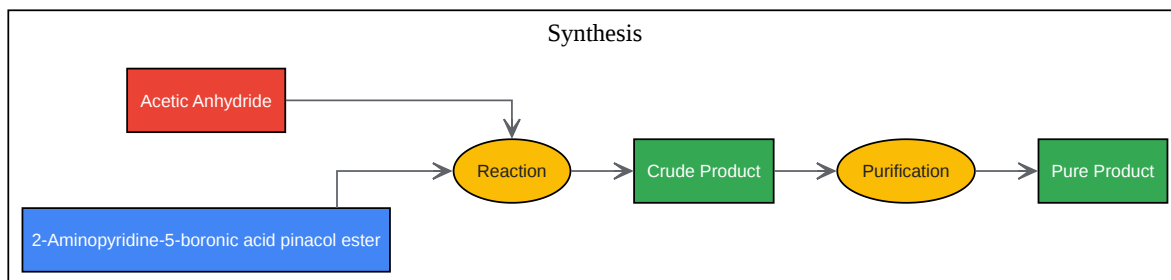
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solution may be further diluted depending on the sensitivity of the mass spectrometer.
- Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

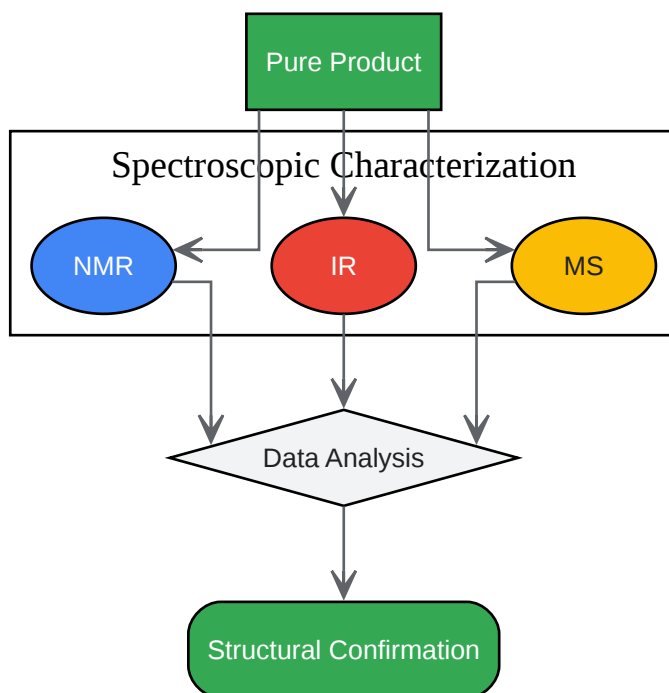
Workflow and Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of **2-Acetamidopyridine-5-boronic acid pinacol ester**.



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Caption: Synthetic workflow for **2-Acetamidopyridine-5-boronic acid pinacol ester**.



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Caption: Analytical workflow for the structural confirmation of the final product.

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References

- 1. Buy N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride | 1150561-64-0 [smolecule.com]
- 2. 2-ACETAMIDOPYRIDINE-5-BORONIC ACID PINACOL ESTER, 97% | 904326-87-0 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-ACETAMIDOPYRIDINE-5-BORONIC ACID PINACOL ESTER, 97% CAS#: 904326-87-0 [amp.chemicalbook.com]
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